molecular formula C8H15ClO2 B2360043 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane CAS No. 57558-50-6

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane

Cat. No.: B2360043
CAS No.: 57558-50-6
M. Wt: 178.66
InChI Key: AFFCAKKBRLTNFX-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO2 It is a dioxolane derivative, characterized by the presence of a chlorobutyl group attached to the dioxolane ring

Scientific Research Applications

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action for this compound involves electrophilic substitution reactions. The electrophile, in this case, is formed by the reaction between the chloromethane and the aluminium chloride catalyst . The electrophile then reacts with benzene, resulting in the substitution of a hydrogen atom on the benzene ring .

Safety and Hazards

The compound is classified as Acute Toxicity - Category 3, Oral according to the UN GHS revision 8. It is toxic if swallowed and should be handled with care. Personal protective equipment should be worn when handling this compound .

Future Directions

The influence of a terminal chlorine substituent on the solvolysis of ethyl chloroformate has been studied, and similar studies could be conducted on 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane . This could provide valuable insights into the reactivity and potential applications of this compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a chlorinating agent, with the reaction being carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as distillation to remove unreacted starting materials and byproducts, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,3-dioxolane
  • 2-Chloromethyl-1,3-dioxolane
  • 2-(4-Bromobutyl)-1,3-dioxolane

Uniqueness

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is unique due to the presence of the chlorobutyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds, such as 2-(3-Chloropropyl)-1,3-dioxolane, which has a shorter carbon chain, or 2-Chloromethyl-1,3-dioxolane, which lacks the butyl group .

Properties

IUPAC Name

2-(4-chlorobutyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFCAKKBRLTNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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